5-Amino-2-acetoxyindane

Description

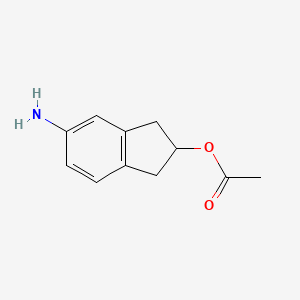

5-Amino-2-acetoxyindane (CAS RN: 51927-76-5) is a synthetic aminoindane derivative characterized by an acetoxy group at the 2-position and an amino group at the 5-position of the indane scaffold . Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. Structurally, it belongs to the aminoindane class, which shares conformational similarities with amphetamines due to its bicyclic aromatic framework .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(5-amino-2,3-dihydro-1H-inden-2-yl) acetate |

InChI |

InChI=1S/C11H13NO2/c1-7(13)14-11-5-8-2-3-10(12)4-9(8)6-11/h2-4,11H,5-6,12H2,1H3 |

InChI Key |

SYCDOUXQGDYZFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC2=C(C1)C=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Aminoindanes

Key Research Findings

5-Iodo-2-aminoindane (5-IAI)

- Pharmacology: Produces MDMA-like euphoria and empathy via serotonin and dopamine release but lacks neurotoxic metabolites seen in MDMA due to iodine substitution preventing oxidation to quinones .

- Safety: Non-neurotoxic in rodent models at recreational doses, distinguishing it from para-substituted amphetamines .

MDAI

MMAI

- Structure-Activity : The 5-methoxy and 6-methyl groups reduce potency compared to MDMA but enhance metabolic stability .

- Behavioral Effects : Produces locomotor stimulation in rodents at lower efficacy than MDMA, suggesting partial receptor activation .

This compound

- Inferences: The acetoxy group may increase lipophilicity, prolonging half-life compared to hydroxylated analogs (e.g., 2-AI).

Critical Analysis of Evidence Gaps

While this compound’s structural analogs are well-characterized, the compound itself lacks empirical pharmacological data. Key unknowns include:

- Receptor Targets : Whether the acetoxy group enhances affinity for serotonin or dopamine transporters.

- Metabolism: Potential hydrolysis to 5-amino-2-hydroxyindane (a known analgesic precursor) or interaction with esterases .

- Toxicity : Absence of neurotoxicity studies limits risk assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.